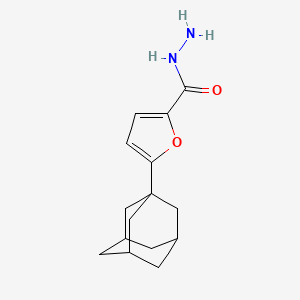

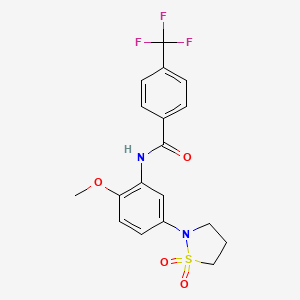

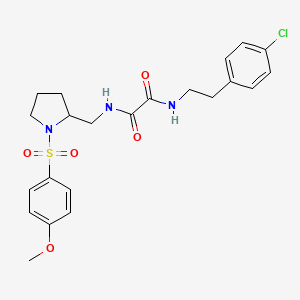

5-(1-Adamantyl)-2-furohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantane is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The most significant therapeutic applications of the chalcones are their antibacterial , antifungal , antimicrobial , anticancer , antioxidant , and anti-inflammatory activities.Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Scientific Research Applications

Antiviral and Antimicrobial Properties

Adamantane derivatives have been investigated for their antiviral and antimicrobial activities. For instance, the synthesis and structural analysis of novel 2-adamantyl-5-aryl-2H-tetrazoles revealed that some compounds exhibited moderate inhibitory activity against the influenza A (H1N1) virus, with a selectivity index significantly higher than that of the reference drug rimantadine (Mikolaichuk et al., 2021). Additionally, adamantane-based carbothioamides were synthesized and tested for their antimicrobial activity against various pathogenic strains, showing potent antibacterial activity against certain microorganisms (Al-Abdullah et al., 2015).

Antitrypanosomal Activity

Hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides demonstrated significant trypanocidal activity against Trypanosoma brucei and Trypanosoma cruzi, with some compounds showing activity greater than the therapeutic agent nifurtimox. These findings underscore the potential of adamantane derivatives in developing treatments for trypanosomiasis (Foscolos et al., 2016).

Anticancer and Anti-inflammatory Applications

Adamantane derivatives have also been explored for their anticancer and anti-inflammatory properties. For example, synthesis and bioactivity studies of hydrazide-hydrazones with the 1-adamantyl-carbonyl moiety showed potential antibacterial activity against Gram-positive bacteria and Candida albicans, as well as cytotoxicity against human cancer cell lines (Pham et al., 2019). Furthermore, S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and exhibited potent antibacterial activity and significant anti-inflammatory effects in animal models (Al-Abdullah et al., 2014).

Chemical Stability and Corrosion Inhibition

The stability and potential as corrosion inhibitors of adamantane derivatives have been a subject of study as well. Thiocarbohydrazones based on adamantane demonstrated efficient corrosion inhibition for hydrochloric acid pickling of C-steel, indicating the utility of these compounds in industrial applications (Sayed & El-Lateef, 2020).

Future Directions

Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional . Future research may focus on the synthesis of new adamantane derivatives and their potential applications in various fields .

Mechanism of Action

Target of Action

Adamantane derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . The adamantyl group, derived from adamantane, is a bulky pendant group used to improve the thermal and mechanical properties of polymers .

Mode of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The adamantyl group is known to interact with its targets, leading to changes in their function .

Biochemical Pathways

Adamantane derivatives are known to influence various biochemical pathways due to their high reactivity

Pharmacokinetics

Adamantane derivatives are known to have desirable pharmacokinetic properties that contribute to their lower variability and low potential for drug interaction .

Result of Action

Adamantane derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets.

Action Environment

The adamantyl group is known to improve the thermal and mechanical properties of polymers, suggesting that it may confer stability under various environmental conditions .

Biochemical Analysis

Biochemical Properties

The adamantyl group in 5-(1-Adamantyl)-2-furohydrazide is known to interact with various biomolecules. For instance, it has been found to interact with the Class II major histocompatibility complex (MHC II) molecules, which are fundamental in initiating and propagating an immune response . The adamantyl group can improve the loading efficiency of peptides on MHC II molecules, converting the non-receptive peptide conformation of MHC II to a peptide-receptive conformation .

Cellular Effects

The cellular effects of this compound are not yet fully understood. Related adamantyl compounds have been found to have significant effects on cells. For example, adamantyl-substituted ligands have been found to inhibit cancer cell proliferation and promote the formation of different atypical tubulin assemblies .

Molecular Mechanism

The molecular mechanism of this compound involves specific interactions with biomolecules. For instance, in the case of MHC II molecules, the adamantyl group opens up the binding site of MHC II molecules by specific interactions with a yet undefined pocket .

Temporal Effects in Laboratory Settings

Related adamantyl compounds have been found to be quickly metabolized in human liver microsomes, with hydroxylation of the adamantyl ring being a major metabolic pathway .

Metabolic Pathways

Related adamantyl compounds have been found to undergo hydroxylation of the adamantyl ring in human liver microsomes .

Properties

IUPAC Name |

5-(1-adamantyl)furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c16-17-14(18)12-1-2-13(19-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBKUAYJWOXZTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

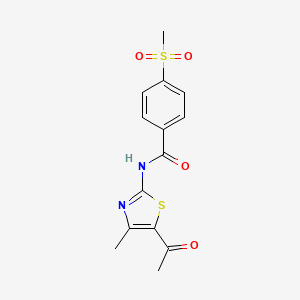

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)

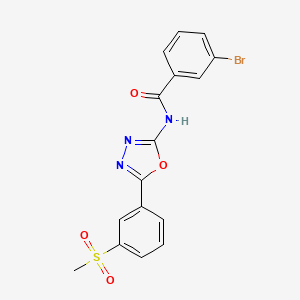

![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)

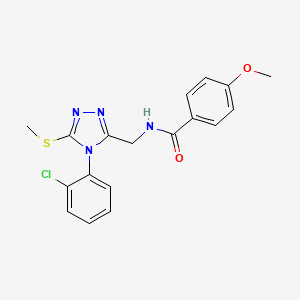

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)

![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)

![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)